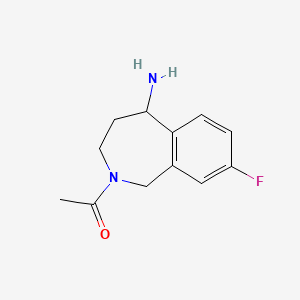

1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17801614

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FN2O |

|---|---|

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |

| Standard InChI | InChI=1S/C12H15FN2O/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15/h2-3,6,12H,4-5,7,14H2,1H3 |

| Standard InChI Key | FQGMSZLBARVVOU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydro-1H-2-benzazepine core, where the azepine ring exists in a partially saturated conformation. Key structural elements include:

-

Amino group (-NH): Positioned at carbon 5, this group enhances hydrogen-bonding potential and may participate in receptor interactions.

-

Fluorine atom (-F): Located at carbon 8, fluorine’s electronegativity can alter electron distribution and improve metabolic stability.

-

Acetyl group (-COCH): Attached to the azepine nitrogen, this moiety influences solubility and steric bulk.

The hydrochloride salt form (, MW 258.72 g/mol) is often preferred in drug development due to improved crystallinity and solubility.

Table 1: Comparative Properties of Free Base and Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 222.26 | 258.72 |

| Solubility | Moderate in organic solvents | High in aqueous media |

| Stability | Sensitive to oxidation | Enhanced hygroscopicity |

Spectroscopic Characterization

While experimental spectral data for this specific compound is unavailable, analogous benzazepines exhibit distinct NMR and IR profiles:

-

NMR: Protons on the saturated azepine ring typically resonate between δ 1.5–3.0 ppm, while aromatic protons appear upfield (δ 6.5–7.5 ppm) .

-

IR Spectroscopy: Stretching vibrations for the acetyl group () and primary amine () are expected.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(5-Amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one likely involves:

-

Benzazepine Ring Formation: Cyclization of a phenethylamine precursor via intramolecular alkylation or reductive amination .

-

Functionalization: Introduction of fluorine via electrophilic aromatic substitution or halogen exchange, followed by acetylation at the azepine nitrogen.

Scheme 1: Hypothetical Synthesis Route

-

Starting Material: 2-Fluoroaniline → N-protected intermediate.

-

Cyclization: Employing a Dieckmann condensation or transition-metal-catalyzed C–N coupling.

-

Amination: Selective introduction of the primary amine at position 5.

-

Acetylation: Treatment with acetic anhydride or acetyl chloride.

Challenges in Synthesis

-

Regioselectivity: Ensuring precise placement of the fluorine and amino groups requires directing groups or protective strategies.

-

Ring Strain: The seven-membered azepine ring may undergo undesirable ring-opening under acidic or basic conditions .

| Compound | Target | IC (nM) | Therapeutic Area |

|---|---|---|---|

| Fenoldopam | D1 Receptor | 12 | Hypertension |

| Latrepirdine | NMDA Receptor | 450 | Alzheimer’s Disease |

| Target Compound (Hypothetical) | D2/D3 Receptors | N/A | Neuropsychiatric Disorders |

Future Directions and Research Opportunities

Preclinical Development

-

ADMET Studies: Evaluate absorption, distribution, and cytochrome P450 interactions.

-

Crystallography: Determine X-ray structure to guide structure-based drug design.

Structural Modifications

-

Fluorine Replacement: Investigate chloro or bromo analogs for enhanced binding affinity.

-

Prodrug Strategies: Esterification of the acetyl group to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume